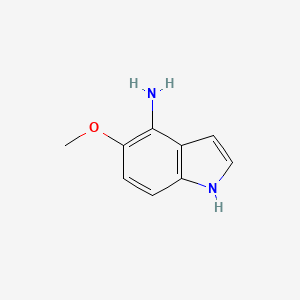

5-methoxy-1H-indol-4-amine

説明

Overview of Indole (B1671886) Heterocycle Prominence in Chemical Biology

The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as a foundational component in the design of new therapeutic agents. mdpi.comsci-hub.se Its structural motif is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its fundamental role in biological processes. nih.govrsc.org The versatility of the indole ring allows for a wide range of chemical modifications, leading to a diverse array of derivatives with varied biological activities. researchgate.netchula.ac.th These activities span a broad spectrum, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netijpsr.com

The ability of indole derivatives to mimic peptide structures and bind to various enzymes and receptors makes them attractive candidates for drug development. nih.govchula.ac.th Many commercially available drugs, such as the anticancer agent vincristine (B1662923) and the antihypertensive drug reserpine, feature an indole core, further cementing its importance in pharmacology. nih.gov The continuous exploration of indole chemistry has led to the discovery of novel compounds with significant therapeutic potential. sci-hub.senih.gov

The Role of Methoxy (B1213986) Substitution in Indole Reactivity and Bioactivity

The introduction of a methoxy group (-OCH3) onto the indole ring significantly influences its chemical reactivity and biological properties. chim.it The methoxy group is electron-donating, which can enhance the electron density of the indole ring system and alter its reactivity towards electrophilic substitution. chim.it The position of the methoxy group is crucial in directing the regioselectivity of chemical reactions. chim.itdergipark.org.tr For instance, a methoxy group at the 4-position can activate the adjacent C7 position for chemical reactions that would not typically occur in unsubstituted indoles. dergipark.org.tr

From a biological perspective, methoxy substitution can profoundly impact the bioactivity of indole derivatives. The presence of a methoxy group can affect a molecule's ability to bind to specific biological targets, such as enzymes and receptors. dndi.orgnih.gov For example, studies on melatonin (B1676174) analogues have shown that shifting the methoxy group from the C-5 to the C-6 position of the indole nucleus can result in compounds with high affinity and agonist activity at melatonin receptors. nih.gov Furthermore, the addition of a methoxy group has been shown to enhance the antioxidant activity of certain indole compounds. researchgate.net

Positioning of 5-Methoxy-1H-Indol-4-amine within Indole-Based Research

This compound is a specific methoxyindole derivative that serves as a valuable building block in synthetic and medicinal chemistry. chemscene.com Its structure, featuring both a methoxy group at the 5-position and an amine group at the 4-position, provides multiple points for chemical modification, allowing for the synthesis of a diverse range of more complex molecules. This compound and its derivatives are subjects of research for their potential applications in various fields, including the development of new pharmaceutical agents. molport.com

Historical Context and Evolution of Research on Methoxyindoles

The history of indole chemistry dates back to the 19th century with the study of the dye indigo. wikipedia.org The German chemist Adolf von Baeyer first isolated indole in 1866. biocrates.comirjmets.com The development of synthetic methods, most notably the Fischer indole synthesis in 1883, paved the way for the creation of a vast number of indole derivatives. wikipedia.orgirjmets.com

Research into methoxyindoles has evolved alongside the broader field of indole chemistry. chim.it Early work focused on the synthesis and basic reactivity of these compounds. acs.org Over time, with the growing understanding of the importance of indoles in biological systems, research on methoxyindoles expanded to explore their potential as bioactive molecules. nih.gov In recent decades, there has been a significant focus on synthesizing and evaluating the pharmacological properties of various methoxyindole derivatives, including those with potential anticancer, and neuroprotective effects. kuleuven.benih.govmdpi.com The continuous development of new synthetic methodologies and a deeper understanding of structure-activity relationships continue to drive research in this area. chim.ittandfonline.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methoxy-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRLGXQPTYRYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Methoxy 1h Indol 4 Amine and Analogous Structures

Classical Indole (B1671886) Synthesis Approaches Applicable to Methoxyindole Systems

Several classical named reactions in organic chemistry provide foundational routes to the indole core. While often requiring harsh conditions, their versatility allows for adaptation to a variety of substituted precursors, including those necessary for the synthesis of methoxyindoles.

Fischer Indole Synthesis Modifications for Substituted Methoxyindoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

For the synthesis of 5-methoxy-1H-indol-4-amine, a common strategy involves the use of a precursor with a nitro group at the 4-position, which can be subsequently reduced to the desired amine. The synthesis of the key intermediate, 5-methoxy-4-nitro-1H-indole, can be achieved via the Fischer indole synthesis. This typically involves the reaction of 3-methoxy-4-nitrophenylhydrazine with a suitable carbonyl compound, followed by cyclization under acidic conditions.

A plausible synthetic route would be the reaction of 3-methoxy-4-nitrophenylhydrazine with pyruvic acid, followed by decarboxylation. The resulting 5-methoxy-4-nitro-1H-indole can then be reduced to this compound using standard reducing agents such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or other methods. d-nb.info

The regioselectivity of the Fischer indole synthesis is a critical consideration, particularly with substituted phenylhydrazines. The nature and position of substituents on the phenyl ring can influence the direction of the cyclization. For instance, the presence of a methoxy (B1213986) group can lead to the formation of regioisomeric products, a phenomenon that has been studied in detail. nih.gov

Table 1: Key Intermediates and Reactions in the Fischer Indole Synthesis Approach

| Compound/Reaction | Structure | Notes |

| 3-Methoxy-4-nitrophenylhydrazine | O2N-C6H3(OCH3)-NHNH2 | Key starting material for introducing the 5-methoxy and 4-nitro groups. |

| 5-Methoxy-4-nitro-1H-indole | C9H8N2O3 | Intermediate formed via Fischer indole synthesis. |

| Reduction of Nitroindole | 5-methoxy-4-nitro-1H-indole -> this compound | A crucial final step to introduce the amine functionality. |

Bischler–Möhlau Indole Synthesis and its Variations

The Bischler–Möhlau indole synthesis is another classical method that involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline in the presence of an acid catalyst. wikipedia.orgchemeurope.com This reaction typically yields 2-aryl or 2-alkylindoles. While historically significant, its application has been somewhat limited by the often harsh reaction conditions and the potential for low yields and poor regioselectivity. wikipedia.org

For the synthesis of a 4,5-disubstituted indole like this compound, the Bischler-Möhlau approach would require a suitably substituted aniline, such as 3-methoxy-4-aminoaniline (1,2-diamino-4-methoxybenzene), and an appropriate α-haloketone. The reaction proceeds through the formation of an α-anilinoketone intermediate, which then undergoes acid-catalyzed cyclization. wikipedia.org

Modern modifications of the Bischler-Möhlau synthesis, such as the use of microwave irradiation or milder catalysts like lithium bromide, have been developed to improve yields and reduce reaction times. wikipedia.org However, the synthesis of the specific substitution pattern of this compound via this method is not extensively documented in the literature, likely due to challenges in obtaining the required precursors and controlling the regiochemical outcome of the cyclization.

Hemetsberger Indole Synthesis for Methoxy-Activated Precursors

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. researchgate.net The starting azido esters are typically prepared via a condensation reaction between an aromatic aldehyde and an α-azidoacetate. researchgate.net

This method is particularly useful for the synthesis of indoles with specific substitution patterns, as the structure of the final product is directly determined by the substituents on the starting aromatic aldehyde. To synthesize a precursor for this compound, one would start with an appropriately substituted benzaldehyde, such as 3-methoxy-4-nitrobenzaldehyde. Condensation with an α-azidoacetate would yield the corresponding 2-azido-3-(3-methoxy-4-nitrophenyl)propenoate. Thermal cyclization of this intermediate would then lead to the formation of a 5-methoxy-4-nitroindole-2-carboxylate, which could be further elaborated to the target amine.

The Hemetsberger synthesis is known for its reliability, provided the necessary aryl aldehyde is available. researchgate.net The reaction is believed to proceed through a nitrene intermediate, which undergoes intramolecular cyclization.

Other Named Reactions in Methoxyindole Construction

Several other named reactions can be employed for the synthesis of methoxy-substituted indoles. The Japp-Klingemann reaction , for example, can be used to prepare the phenylhydrazone precursors required for the Fischer indole synthesis. This reaction involves the coupling of a diazonium salt with a β-keto acid or ester, followed by hydrolysis and decarboxylation to yield the desired hydrazone. nih.gov

The Leimgruber-Batcho indole synthesis is a two-step process that is particularly effective for preparing indoles that are unsubstituted at the 2- and 3-positions. The synthesis begins with the reaction of an o-nitrotoluene with a dimethylformamide acetal to form a β-enamine, which is then reductively cyclized to the indole. This method could be adapted for the synthesis of this compound by starting with a suitably substituted o-nitrotoluene. researchgate.net

Modern Catalytic Approaches for this compound Scaffolds

Modern organic synthesis has seen the development of powerful catalytic methods that offer milder reaction conditions, greater functional group tolerance, and higher selectivity compared to many classical methods. Transition metal-catalyzed cross-coupling reactions have become particularly important for the construction of C-N bonds, which is a key step in the synthesis of many aminoindoles.

Transition Metal-Catalyzed Coupling Reactions in Indole Synthesis

Transition metal-catalyzed cross-coupling reactions provide a direct and efficient means of forming C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods in this category. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.org To synthesize this compound using this method, a suitable precursor would be a 4-halo-5-methoxyindole (e.g., 4-bromo-5-methoxy-1H-indole). This precursor could be coupled with an ammonia equivalent or a protected amine, followed by deprotection, to yield the target compound. The choice of palladium catalyst and ligand is crucial for the success of the reaction and can be tailored to the specific substrates. beilstein-journals.org

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. wikipedia.org Similar to the Buchwald-Hartwig amination, this reaction could be used to introduce the amino group at the C4 position of a 4-halo-5-methoxyindole. While traditional Ullmann reactions often require high temperatures, modern protocols have been developed that use soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. organic-chemistry.org

Table 2: Comparison of Modern Catalytic Methods for C-N Bond Formation

| Reaction | Catalyst | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines | High functional group tolerance, mild reaction conditions, wide range of effective ligands. libretexts.org |

| Ullmann Condensation | Copper | Aryl halides, Amines/Alcohols/Thiols | Often requires higher temperatures than Buchwald-Hartwig, but can be effective for certain substrates. organic-chemistry.org |

The development of these catalytic methods has significantly expanded the toolbox available to synthetic chemists for the construction of complex molecules like this compound. The ability to form C-N bonds directly on a pre-formed indole nucleus offers a convergent and flexible approach to the synthesis of a wide variety of substituted indoles.

Multicomponent Reaction Strategies for Indole Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like indole derivatives from simple starting materials in a single step. rsc.orgnih.govrsc.orgresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity.

One notable MCR is the Ugi reaction , which can be followed by an acid-induced cyclization to assemble the indole core. This two-step process utilizes readily available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides to produce a variety of indole derivatives under mild conditions, often using ethanol as a solvent and avoiding the need for a metal catalyst. rsc.org Another powerful MCR is the three-component Fischer indole synthesis . This method involves the condensation of organometallic reagents (like organolithium or Grignard reagents) with nitriles to form metalloimines. These intermediates then react with arylhydrazines under acidic conditions to yield arylhydrazones, which subsequently undergo the Fischer indole cyclization. This one-pot process is highly efficient for producing multiply-substituted indoles. nih.gov

The versatility of MCRs extends to the synthesis of various indole-substituted heterocycles. For instance, the one-pot reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile can yield indol-3-yl substituted pyran derivatives. nih.gov Similarly, pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines can be synthesized through a three-component reaction of an indole, malononitrile, and barbituric acids or 6-amino uracil derivatives, respectively. nih.gov These examples highlight the power of MCRs in constructing diverse and complex indole-containing scaffolds.

Table 1: Examples of Multicomponent Reactions for Indole Synthesis

| Reaction Name | Reactants | Key Features | Citations |

|---|---|---|---|

| Ugi Reaction followed by Cyclization | Anilines, glyoxal dimethyl acetal, formic acid, isocyanides | Mild conditions, ethanol as solvent, no metal catalyst | rsc.org |

| Three-Component Fischer Indole Synthesis | Nitriles, organometallic reagents, arylhydrazine hydrochloride salts | Efficient, one-pot process for multiply-substituted indoles | nih.gov |

| Indol-3-yl Substituted Pyran Synthesis | 3-Cyanoacetyl indoles, aldehydes, malononitrile | Can be catalyzed by piperidine under ultrasonic irradiation | nih.gov |

| Pyrano[2,3-d]pyrimidine Synthesis | Indole, malononitrile, barbituric acids | Catalyzed by magnetic nanoparticles (Fe3O4-NPs) | nih.gov |

Regioselective Functionalization for 4-Amino and 5-Methoxy Substitution Patterns

Achieving specific substitution patterns on the indole ring is crucial for tuning the biological activity of these molecules. Regioselective functionalization strategies allow for the precise introduction of substituents at desired positions.

The introduction of an amino group at the C4 position of a methoxy-substituted indole is a key step in the synthesis of this compound. While direct electrophilic amination of the indole ring can be challenging due to the reactivity of other positions, various indirect methods have been developed.

One common approach involves the nitration of a suitable indole precursor, followed by reduction of the nitro group to an amine. For example, the synthesis of octyl (N-(5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate starts with the nitration of 4-methoxybenzaldehyde. nih.gov The resulting nitro group is then reduced to an amine using reagents like tin(II) chloride. nih.gov This nitro-to-amine reduction is a reliable and widely used transformation in organic synthesis.

Another strategy for regioselective synthesis of substituted indoles involves directed ortho-metalation. This technique can be used to prepare 4- and 7-alkoxyindoles from commercially available starting materials. nih.gov The process often involves a sequence of palladium-catalyzed reactions, such as Sonogashira coupling and tandem amination/cyclization, to build the desired indole structure with high regiochemical purity. nih.gov

The synthesis of chiral indole derivatives is of great interest due to the stereospecific nature of many biological interactions. Several methods have been developed for the enantioselective synthesis of chiral indolines and tryptamines.

One approach is the enantioselective intramolecular copper-catalyzed alkene hydroamination. This method has been successfully applied to the synthesis of chiral 2-methylindolines from N-sulfonyl-2-allylanilines, achieving high enantiomeric excesses. nih.gov The use of a commercially available, amino-acid derived chiral ligand and a copper(II) salt makes this a practical method. nih.gov

Another strategy involves the use of chiral lactams as building blocks for the enantioselective synthesis of various indole alkaloids. researchgate.net Chiral N-tert-butanesulfinyl imines are also valuable intermediates for the stereocontrolled synthesis of substituted homotropanones, which can be precursors to chiral indole alkaloids. mdpi.com Furthermore, a practical synthesis of chiral tryptamines has been developed through the regioselective alkylation of unprotected indoles with chiral cyclic sulfamidates, catalyzed by a copper salt. nih.gov

Synthetic Approaches for Related Methoxyindoleamine Derivatives (e.g., 5-Methoxy-1H-indol-6-amine, 5-Methoxytryptamine)

The synthetic methodologies developed for this compound can often be adapted for the synthesis of its positional isomers and other related structures.

The synthesis of 5-methoxytryptamine (B125070) has been achieved through various routes. One method involves the reaction of 3-(2-iodoethyl)-5-methoxyindole with 1-methyl-benzylamine, followed by catalytic debenzylation. chemicalbook.com Another classic approach is the Speeter and Anthony synthesis, which has been well-characterized. nih.gov The Fischer indole synthesis is also a versatile method for preparing 5-methoxytryptamine and its N-acetylated derivative, melatonin (B1676174). acs.orgtandfonline.com

For the synthesis of 5-methoxy-1H-indol-6-amine , information is available regarding its chemical properties and suppliers, indicating its accessibility for research purposes. bldpharm.com The synthesis of 6-hydroxy indoles, which could be precursors to 6-aminoindoles, has been achieved through a catalyst-free condensation of carboxymethyl cyclohexadienones and amines. acs.org

The synthesis of various methoxy-activated indoles often employs classic named reactions like the Fischer, Bischler, and Hemetsberger indole syntheses, utilizing commercially available starting materials such as di- and trimethoxyanilines. chim.it

Table 2: Synthetic Approaches for Related Methoxyindoleamines

| Compound | Synthetic Method | Key Reactants/Steps | Citations |

|---|---|---|---|

| 5-Methoxytryptamine | Alkylation and Debenzylation | 3-(2-iodoethyl)-5-methoxyindole, 1-methyl-benzylamine, catalytic debenzylation | chemicalbook.com |

| 5-Methoxytryptamine | Speeter and Anthony Synthesis | Characterized by ESI-MS-MS and ESI-TOF-MS | nih.gov |

| N-Acetyl-5-methoxytryptamine (Melatonin) | Fischer Indole Synthesis | 4-methoxyphenylhydrazine hydrochloride, 4-aminobutyraldehyde dimethylacetal | tandfonline.com |

| 6-Hydroxyindoles | Catalyst-free Condensation | Carboxymethyl cyclohexadienones, primary amines | acs.org |

Chemical Reactivity and Transformation Pathways of 5 Methoxy 1h Indol 4 Amine Derivatives

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring system is characterized by its high electron density, making it exceptionally reactive towards electrophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups.

Reactivity at C-3 Position and Influence of 5-Methoxy Group

The indole nucleus readily undergoes electrophilic aromatic substitution (EAS), with a strong preference for reaction at the C-3 position of the pyrrole ring. This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate, known as the sigma complex or arenium ion, formed upon electrophilic attack at C-3. This intermediate has two resonance structures that preserve the aromaticity of the benzene (B151609) ring, making it more stable than the intermediate formed from attack at the C-2 position.

The presence of a methoxy (B1213986) group at the C-5 position further enhances the indole's reactivity in EAS reactions. As an electron-donating group, the 5-methoxy substituent increases the electron density of the entire bicyclic system through resonance, making the ring an even more potent nucleophile. This activation reinforces the intrinsic preference for substitution at the C-3 position. Classic EAS reactions such as Friedel-Crafts alkylation and acylation proceed efficiently with activated indoles, providing access to a diverse array of 3-substituted derivatives.

Below is a table summarizing typical electrophilic substitution reactions at the C-3 position of methoxyindole derivatives.

| Reaction Type | Electrophile (E+) Source | Reagent Example | Product Type |

| Friedel-Crafts Alkylation | Carbocation (R+) | R-X + AlCl₃ | 3-Alkyl-5-methoxyindole |

| Friedel-Crafts Acylation | Acylium ion (RCO+) | RCOCl + AlCl₃ | 3-Acyl-5-methoxyindole |

| Nitration | Nitronium ion (NO₂+) | HNO₃/H₂SO₄ | 3-Nitro-5-methoxyindole |

| Sulfonation | Sulfur trioxide (SO₃) | SO₃/Pyridine | 5-Methoxyindole-3-sulfonic acid |

Halogenation of Methoxyindoles

Halogenation is a fundamental electrophilic substitution reaction for functionalizing indoles. Methoxy-activated indoles can be halogenated using various reagents. N-Bromosuccinimide (NBS) is a mild and commonly used reagent for the bromination of indoles, typically at the C-3 position. If the C-3 position is already substituted, bromination may occur at other positions, such as C-2 or on the benzene ring. For less reactive substrates, or to achieve different regioselectivity, stronger brominating agents like dibromoisocyanuric acid (DBI) can be employed.

Similarly, chlorination can be achieved with reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Iodination is often accomplished using N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH). The choice of halogenating agent and reaction conditions allows for controlled introduction of halogen atoms, which serve as versatile handles for subsequent cross-coupling reactions to form C-C, C-N, and C-O bonds.

The following table details common halogenating agents used for methoxyindoles.

| Halogen | Reagent | Abbreviation | Typical Reaction Site |

| Bromine | N-Bromosuccinimide | NBS | C-3 |

| Bromine | Dibromoisocyanuric acid | DBI | C-3, other positions |

| Chlorine | N-Chlorosuccinimide | NCS | C-3 |

| Iodine | N-Iodosuccinimide | NIS | C-3 |

| Iodine | 1,3-Diiodo-5,5-dimethylhydantoin | DIH | C-3 |

Nucleophilic Reactions Involving the Amine Functionality

The 4-amino group of 5-methoxy-1H-indol-4-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This functionality allows for a range of chemical transformations distinct from the reactions on the indole ring itself, providing a secondary point for molecular elaboration.

Acylation and Alkylation Reactions

The primary amine at the C-4 position can readily react with various electrophiles. Alkylation, typically with alkyl halides (R-X), proceeds via an SN2 mechanism where the amine nitrogen acts as the nucleophile, displacing the halide and forming a new C-N bond. This reaction can lead to the formation of secondary and tertiary amines.

Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides. This reaction is a robust method for forming N-acyl indole derivatives. The process is highly efficient and is a fundamental transformation in organic synthesis. For example, the protection of aniline derivatives with acetic anhydride prior to subsequent reactions is a common strategy that relies on the nucleophilicity of the amino group. These N-acylation and N-alkylation reactions are crucial for modifying the properties of the parent molecule and for building more complex structures.

The table below outlines the general transformations for the 4-amino group.

| Reaction Type | Reagent Class | Reagent Example | Product Functional Group |

| N-Alkylation | Alkyl Halide | Bromoethane (CH₃CH₂Br) | Secondary Amine (-NHR) |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide (-NHCOR) |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide (-NHCOR) |

| N-Sulfonylation | Sulfonyl Chloride | Tosyl Chloride (TsCl) | Sulfonamide (-NHSO₂R) |

Formation of Amides and Other Nitrogen-Containing Linkages

The formation of an amide bond is one of the most important reactions involving the 4-amino group. Beyond the use of highly reactive acyl chlorides and anhydrides, amides can be synthesized directly from carboxylic acids by using coupling agents. Reagents such as carbodiimides (e.g., DCC, EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. The nucleophilic 4-amino group then attacks this intermediate to form the stable amide linkage. This method is widely used in peptide synthesis and is valued for its mild conditions and broad substrate scope.

The nucleophilic character of the amine also allows for the formation of other important nitrogen-containing linkages. For instance, reaction with sulfonyl chlorides yields sulfonamides, while reaction with isocyanates produces ureas. These functional groups are prevalent in medicinal chemistry and can significantly alter the biological and physical properties of the parent indole.

| Linkage Type | Reagent Class | Activating Agent (if needed) | Product |

| Amide | Carboxylic Acid | Carbodiimide (DCC, EDC) | 4-(Acylamino)-5-methoxyindole |

| Amide | Acyl Chloride | None | 4-(Acylamino)-5-methoxyindole |

| Sulfonamide | Sulfonyl Chloride | Base (e.g., Pyridine) | 4-(Sulfonylamino)-5-methoxyindole |

| Urea | Isocyanate | None | 4-(Ureido)-5-methoxyindole |

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful strategies for constructing complex polycyclic architectures from simpler indole precursors. These reactions involve the formation of multiple bonds in a single step, rapidly increasing molecular complexity.

Cycloaddition reactions utilize the π-system of the indole ring. While the indole C2-C3 double bond can act as a dienophile in some cases, dearomative cycloadditions where the indole acts as a 4π component are of significant interest. For example, dearomative [4+3] cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been developed to furnish complex cyclohepta[b]indole frameworks. The indole nucleus can also participate as the 2π component in [4+2] Diels-Alder reactions.

Annulation strategies refer to the building of a new ring onto the existing indole scaffold. These methods often involve a sequence of reactions, such as an initial functionalization followed by an intramolecular cyclization. Examples include transition-metal-catalyzed C-H annulation with alkynes, which can be directed by a functional group on the indole nitrogen to achieve high regioselectivity. Another approach is NBS-induced intramolecular annulation, where treatment with NBS initiates a cyclization cascade to form fused or spirocyclic indolines. These strategies are vital for the synthesis of natural products and novel heterocyclic systems.

| Reaction Type | Reactant Partner(s) | Key Features | Product Core Structure |

| [4+3] Cycloaddition | 3-Alkenylindole + Oxyallyl cation | Dearomative, forms 7-membered ring | Cyclohepta[b]indole |

| [4+2] Cycloaddition | Indole + Dienophile | Diels-Alder type, forms 6-membered ring | Tetrahydrocarbazole |

| C-H Annulation | Indole + Alkyne | Transition-metal catalyzed, builds new ring | Fused Polycycle |

| NBS-Induced Annulation | Substituted Indole | Intramolecular cyclization | Fused or Spiro-indoline |

Oxidation and Reduction Chemistry of Methoxyindoleamines

The methoxy and amino substituents on the indole ring of this compound influence its susceptibility to oxidation and reduction reactions. The electron-rich nature of the ring system makes it prone to oxidation, while specific functional groups that may be introduced onto the ring can be targeted for reduction.

Dakin Oxidation and Related Oxidative Transformations

The Dakin oxidation is a chemical reaction in which an ortho- or para-hydroxylated (or aminated) phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate wikipedia.orgjk-sci.comorganic-chemistry.org. This reaction is a type of Baeyer-Villiger oxidation wikipedia.orgorganic-chemistry.org.

For a derivative of this compound, for example, a 3-formyl-5-methoxy-1H-indol-4-amine, the Dakin oxidation would be a relevant transformation. The reaction proceeds through the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by an aryl migration and subsequent hydrolysis of the resulting ester.

The mechanism of the Dakin oxidation involves the following key steps:

Nucleophilic attack of the hydroperoxide anion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Migration of the aryl group and elimination of hydroxide.

Hydrolysis of the resulting formate ester to the corresponding phenol and formate.

The presence of the electron-donating amino and methoxy groups would facilitate this reaction. Theoretical studies on the Dakin oxidation of lignin model compounds have shown that the energy barriers of the reaction decrease with an increase in the number of methoxy groups on the aromatic ring researchgate.net.

Related to the Dakin oxidation is the Baeyer-Villiger oxidation, which involves the oxidation of ketones to esters or lactones using peroxy acids wikipedia.orgorganic-chemistry.orgrsc.org. This reaction is also applicable to indole derivatives. For example, a copper-catalyzed Baeyer-Villiger oxidation of indoles has been reported researchgate.net. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon.

The following table provides a general overview of the Dakin oxidation:

| Reactant Type | Reagent | Product Type |

| ortho- or para-hydroxy/amino aryl aldehyde/ketone | Hydrogen peroxide, Base | Benzenediol, Carboxylate |

It is important to note that while the Dakin oxidation is a powerful tool for the synthesis of phenols from aromatic aldehydes and ketones, the specific application to this compound derivatives would depend on the presence of a suitably positioned carbonyl group.

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 1h Indol 4 Amine Compounds

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-methoxy-1H-indol-4-amine, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. libretexts.org Protons attached to the aromatic indole (B1671886) ring would typically appear in the downfield region (approx. 6.5-7.5 ppm). libretexts.org The presence of the electron-donating amine (-NH₂) and methoxy (B1213986) (-OCH₃) groups would cause specific shifts. The methoxy group protons would appear as a sharp singlet, typically around 3.8-4.0 ppm. libretexts.org The protons of the primary amine would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The indole N-H proton usually appears as a broad signal at a very downfield position (>10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons of the indole ring would resonate between approximately 100 and 140 ppm. The carbon atom attached to the methoxy group would be significantly deshielded, as would the carbon attached to the amino group. The methoxy carbon itself would produce a signal around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous indole compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole N-H | > 10.0 (broad s) | - |

| C2-H | ~6.8 - 7.2 | ~120 - 125 |

| C3-H | ~6.3 - 6.7 | ~100 - 105 |

| C4-Amine (-NH₂) | Variable, broad | - |

| C4-Carbon | - | ~135 - 145 |

| C5-Methoxy (-OCH₃) | ~3.8 - 4.0 (s) | ~55 - 60 |

| C5-Carbon | - | ~145 - 155 |

| C6-H | ~6.5 - 6.9 | ~110 - 115 |

| C7-H | ~7.0 - 7.4 | ~115 - 120 |

| C3a (bridgehead) | - | ~125 - 130 |

| C7a (bridgehead) | - | ~130 - 135 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₀N₂O), the molecular weight is 162.19 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 162. Because the molecule contains an even number of nitrogen atoms (two), its molecular weight is an even number, consistent with the nitrogen rule. libretexts.org

The fragmentation of the molecular ion would yield characteristic daughter ions. Common fragmentation pathways for related structures include:

Alpha-cleavage: The bond adjacent to the C-N bond of the amino group can break, which is a dominant pathway for aliphatic amines. libretexts.org

Loss of a methyl radical: Cleavage of the O-CH₃ bond of the methoxy group can lead to the loss of a methyl radical (•CH₃), resulting in a significant peak at M-15 (m/z = 147).

Loss of formaldehyde (B43269): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule (CH₂O), producing a peak at M-30 (m/z = 132).

Indole Ring Fragmentation: The stable indole ring can undergo complex fragmentation, often involving the loss of HCN (m/z = 27).

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Notes |

| 162 | [M]⁺ | Molecular Ion |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 132 | [M - CH₂O]⁺ | Loss of neutral formaldehyde. |

| 117 | [M - CH₃ - NCH₂]⁺ | Subsequent fragmentation after initial methyl loss. |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands would be expected for the primary amine (-NH₂) in the range of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching). A separate, potentially broader band for the indole N-H stretch would also appear in this region, often around 3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether C-O stretch of the methoxy group is expected in the 1200-1275 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the aromatic amine would be found in the 1250-1360 cm⁻¹ region.

In a study of the related compound 5-methoxy-1H-indole-2-carboxylic acid, bands corresponding to the N-H group were observed, providing evidence for intermolecular hydrogen bonding. mdpi.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Indole (N-H) | N-H Stretch | ~3400 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methoxy Group (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 (strong) |

| Aromatic Amine (Ar-NH₂) | C-N Stretch | 1250 - 1360 |

X-ray Diffraction for Solid-State Structure Determination and Polymorphism Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

While crystal structure data for this compound is not publicly available, analysis of a closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), illustrates the power of this technique. A study identified a new polymorph of MI2CA, which is a different crystalline form of the same compound. mdpi.com X-ray diffraction analysis revealed that this new polymorph crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The analysis further detailed how molecules in the crystal lattice interact, identifying the formation of cyclic dimers through hydrogen bonds and noting the significant influence of interactions between the indole NH groups and adjacent methoxy groups on the spatial arrangement. mdpi.com This highlights the ability of X-ray diffraction to not only confirm molecular structure but also to investigate polymorphism, a critical aspect in materials science and pharmaceutical development.

Table 4: Example Crystal Data for a Polymorph of the Related Compound 5-Methoxy-1H-indole-2-carboxylic acid mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 904.31(8) |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers.

Thin Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For an amine-containing indole derivative, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The compound's retention factor (Rf) would depend on its polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds. For purity assessment of this compound, a reverse-phase HPLC method would likely be employed. This would typically involve a C18 (octadecylsilyl) stationary phase and a mobile phase of acetonitrile (B52724) and/or methanol (B129727) mixed with water, often with additives like formic acid or trifluoroacetic acid to improve peak shape for the basic amine. A UV detector would be used for detection, leveraging the indole ring's strong UV absorbance. The purity would be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Pharmacological Relevance and Biological Activities of 5 Methoxy 1h Indol 4 Amine Scaffolds

Indole (B1671886) Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is widely recognized as a "privileged structure" in the field of drug discovery. arvojournals.orgnih.gov This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a multitude of diverse biological receptors. researchgate.net The indole ring system is a fundamental component of many natural products, including alkaloids and the essential amino acid tryptophan, as well as synthetic compounds with significant therapeutic applications. arvojournals.orgresearchgate.net

The widespread importance of the indole scaffold stems from its capacity to form the basis for drugs targeting a wide array of conditions, including cancer, inflammation, and viral infections. nih.govresearchgate.net Its structural versatility allows for the synthesis of derivatives with activities such as phosphodiesterase inhibition, 5-hydroxytryptamine (serotonin) receptor agonism and antagonism, and cannabinoid receptor agonism. arvojournals.orgresearchgate.net Many of the receptors targeted by indole-based drugs are G-protein coupled receptors (GPCRs), which possess a conserved binding pocket that is complementary to the indole structure. arvojournals.orgwisc.edu This explains the prevalence of the indole substructure in numerous approved drugs, such as the anti-inflammatory agent indomethacin (B1671933) and the antiemetic ondansetron. arvojournals.orgresearchgate.net

Anticancer Activity of 5-Methoxyindole (B15748) Derivatives

The 5-methoxyindole moiety is a key pharmacophore in the development of novel anticancer agents. nih.gov Derivatives incorporating this scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The pharmacological profile of these compounds is excellent for targeting a wide variety of proteins and enzymes involved in cancer progression. nih.gov Research has shown that the addition of a methoxy (B1213986) group at the 5-position of the indole ring can significantly enhance the anticancer activity of certain compounds. nih.gov

Methuosis Induction and Vacuolization Mechanisms

One of the notable anticancer mechanisms associated with 5-methoxyindole derivatives is the induction of methuosis, a non-apoptotic form of cell death. researchgate.netnih.gov Methuosis is characterized by extensive cytoplasmic vacuolization, where the vacuoles originate from the fusion of fluid-filled macropinosomes and endosomes. nih.govfrontiersin.org This process is triggered when endosomal recycling or lysosomal trafficking pathways are defective. nih.gov

A prominent example is the indole-based chalcone (B49325), 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) , which has been identified as a potent inducer of methuosis in glioblastoma and other tumor cells at low micromolar concentrations. nih.gov The process begins with the activation of macropinocytosis, leading to the formation and accumulation of small vesicles called pinosomes. frontiersin.org These vesicles then fuse to form larger vacuoles. The continued growth of these large vacuoles ultimately leads to the rupture of the plasma membrane and cell death, without the typical features of apoptosis, such as chromatin condensation. researchgate.net This alternative cell death pathway is particularly significant for treating cancers that have developed resistance to traditional apoptosis-inducing chemotherapies. nih.gov

Pan-cytotoxicity against Cancer Cell Lines

The term pan-cytotoxicity refers to the ability of a compound to exert cytotoxic effects across a broad range of different cancer cell types. Several 5-methoxyindole derivatives have demonstrated this characteristic, showing inhibitory activity against diverse panels of human tumor cell lines. This broad-spectrum activity highlights the potential of the 5-methoxyindole scaffold in developing widely applicable cancer therapies. For instance, derivatives of (5-Methoxy-1H-2-indolyl)-phenylmethanone have shown high cytotoxicity against cervical (HeLa/KB), ovarian (SK-OV-3), and astrocytoma (U373) carcinoma cell lines, with IC50 values in the nanomolar range.

The table below summarizes the cytotoxic activities of selected 5-methoxyindole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) |

| (5-Methoxy-1H-2-indolyl)-phenylmethanone | HeLa/KB (Cervical) | 20 - 75 nM |

| (5-Methoxy-1H-2-indolyl)-phenylmethanone | SK-OV-3 (Ovarian) | 20 - 75 nM |

| (5-Methoxy-1H-2-indolyl)-phenylmethanone | U373 (Astrocytoma) | 20 - 75 nM |

| 5-Hydroxyindole-3-carboxylic acid ester derivative (with 4-methoxy group) | MCF-7 (Breast) | 4.7 µM |

| Indole-based chalcone (MOMIPP) | U251 (Glioblastoma) | Low µM range |

This table presents a selection of findings to illustrate the broad-spectrum cytotoxic potential of 5-methoxyindole derivatives.

Neuropharmacological Applications and Receptor Interactions

The 5-methoxyindole scaffold is integral to numerous compounds with significant neuropharmacological applications. guidetopharmacology.org This structure is found in endogenous molecules like melatonin (B1676174) (N-acetyl-5-methoxytryptamine) and serotonin (B10506), which are crucial for regulating mood, sleep-wake cycles, and other neurological processes. wikipedia.org Consequently, synthetic derivatives of 5-methoxyindole are widely investigated for their potential to modulate various neurotransmitter systems and treat neurological and psychiatric disorders. mdpi.com

Dopamine (B1211576) Receptor Affinity (e.g., D2AAK1 related to 5-methoxy-1H-indol-3-yl)

Dopamine receptors, particularly the D2 subtype, are critical targets for antipsychotic medications. psychopharmacologyinstitute.com While direct binding data for 5-methoxy-1H-indol-4-amine is not extensively detailed in the reviewed literature, related compounds show significant interaction. A notable example is the compound referred to as D2AAK1 , which has been identified as a dopamine D2 receptor antagonist with antipsychotic activity. nih.govresearchgate.net Further studies indicate that D2AAK1 is a multi-target ligand, also showing affinity for dopamine D1 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. researchgate.net This compound has been shown to improve memory and learning processes and increase the proliferation of hippocampal neurons, suggesting its potential for treating memory disturbances in mental and neurodegenerative diseases. nih.govresearchgate.netnih.gov Additionally, other indole analogs, such as 5-chloroindole, have been found to bind directly to the nuclear receptor Nurr1, a transcription factor essential for the development and maintenance of dopamine-producing neurons. nih.gov

Serotonin Receptor Modulation (e.g., 5-HT4, 5-HT7, 5-HT1B, 5-HT6, 5-HT2A, 5-HT1D for 5-methoxytryptamine)

The 5-methoxyindole structure is a core component of 5-methoxytryptamine (B125070) (5-MeOT) , a tryptamine (B22526) derivative closely related to serotonin that acts as a non-selective serotonin receptor agonist. nih.gov It interacts with a wide range of 5-HT receptor subtypes, which are implicated in various biological processes such as mood, cognition, and sleep. nih.gov The modulation of these receptors is a key strategy in the treatment of depression, anxiety, and other CNS disorders. mdpi.com 5-methoxytryptamine has been shown to be a potent agonist at several 5-HT receptors, including the 5-HT4 and 5-HT7 subtypes. arvojournals.orgnih.govnih.gov Its affinity for various serotonin receptors underscores the therapeutic potential of the 5-methoxyindole scaffold.

The table below details the binding affinities and functional activities of 5-methoxytryptamine at several key serotonin receptor subtypes.

| Receptor Subtype | Species | Value Type | Value |

| 5-HT1B | Human | Ki | 14 nM - 18 nM guidetopharmacology.org |

| 5-HT1D | Human | Ki | ~15 nM |

| 5-HT2A | Human | Ki | ~1,985 nM nih.gov |

| 5-HT4 | Guinea Pig | - | Agonist activity confirmed nih.gov |

| 5-HT6 | Human | Ki | >10,000 nM (for related indole BRL54443) nih.gov |

| 5-HT7 | Human | pKi | 7.9 arvojournals.org |

| 5-HT7 | Human | pEC50 | 7.0 arvojournals.org |

Ki (inhibition constant) indicates the concentration required to produce 50% inhibition of radioligand binding; lower values indicate higher affinity. pKi is the negative logarithm of the Ki value. pEC50 is the negative logarithm of the EC50 (half maximal effective concentration) value.

Neuroprotectant Potential in Neurological Disorders

While direct studies on the neuroprotective effects of this compound are not extensively documented, the broader class of indoleamines and methoxyindole derivatives has shown considerable promise in the context of neurological disorders. The neuroprotective potential of these compounds is often attributed to their antioxidant, anti-inflammatory, and modulatory effects on various cellular pathways implicated in neurodegeneration.

A well-known example of a neuroprotective 5-methoxyindole is melatonin (N-acetyl-5-methoxytryptamine). wikipedia.org Its protective effects are mediated through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and upregulation of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. wikipedia.org This dual action helps to mitigate oxidative stress, a key pathological factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. wikipedia.orgnih.gov

Furthermore, research into indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, has highlighted its role in neuroinflammation. mdpi.com The dysregulation of the kynurenine (B1673888) pathway, initiated by IDO, can lead to the production of neurotoxic metabolites. mdpi.com Consequently, indole-based compounds that can modulate this pathway are of interest for their neuroprotective potential.

Anti-inflammatory and Antioxidant Properties of Related Indoleamines

The anti-inflammatory and antioxidant properties of indoleamines are intrinsically linked to their neuroprotective effects. The indole nucleus can act as an electron donor, enabling it to scavenge free radicals. The presence of a methoxy group at the 5-position, as seen in melatonin, can enhance this antioxidant activity. wikipedia.org

Melatonin has been shown to be a potent free radical scavenger, twice as effective as vitamin E in neutralizing peroxyl radicals. wikipedia.org It directly neutralizes a variety of reactive species, including the highly damaging hydroxyl radical. wikipedia.org Beyond direct scavenging, melatonin also stimulates the expression of key antioxidant enzymes, providing a multi-pronged defense against oxidative stress. wikipedia.org

The anti-inflammatory effects of related methoxy-containing compounds have also been investigated. For instance, 2-methoxy-4-vinylphenol, a natural compound, has been shown to exert anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. nih.gov This suggests that the methoxyphenyl moiety, a key feature of this compound, can contribute to anti-inflammatory activity. Polymethoxyflavonoids, another class of naturally occurring methoxylated compounds, are also recognized for their ability to control intracellular redox imbalance associated with inflammation. mdpi.com

Antimicrobial and Antiviral Potential

The indole scaffold is a key component in the development of various antimicrobial and antiviral agents. nih.govfrontiersin.org While specific data on this compound is limited, studies on related indole derivatives have demonstrated significant activity against a range of pathogens.

In the realm of antiviral research, indole derivatives have been investigated as inhibitors of viral entry and replication. For example, certain indole-based compounds have been developed as HIV-1 fusion inhibitors by targeting the gp41 protein. nih.govacs.org The position of substituents on the indole ring has been found to be critical for this activity.

Additionally, indole derivatives have been explored for their activity against the hepatitis C virus (HCV) and coronaviruses. nih.govresearchgate.net A series of 5-chloropyridine ester-derived indole-4-carboxylates have shown inhibitory activity against the SARS-CoV 3CL protease, a key enzyme in viral replication. researchgate.net

With regard to antimicrobial properties, various synthetic indole derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria. nih.gov The versatility of the indole nucleus allows for structural modifications that can lead to compounds with potent antibacterial and antifungal effects.

Other Therapeutic Areas Explored for Methoxyindole-Based Compounds (e.g., antitubercular, anticholinesterase, adrenolytic)

The therapeutic potential of methoxyindole-based compounds extends beyond the aforementioned areas. Notably, the indole scaffold has been successfully utilized in the development of potent antitubercular agents. A series of indole-2-carboxamides have demonstrated exceptional activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov These compounds have been shown to target the trehalose (B1683222) monomycolate transporter MmpL3, a crucial component in the mycobacterial cell wall synthesis. nih.gov The lead compound from this series, with fluoro substitutions on the indole ring, has shown promise for advancement to clinical trials. nih.gov

In the context of Alzheimer's disease, the development of cholinesterase inhibitors is a key therapeutic strategy. While not directly focused on this compound, the indole scaffold has been used to design inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Furthermore, the interaction of indole derivatives with various receptors has led to their exploration in other therapeutic areas. For instance, indole and benzimidazole (B57391) piperazines have been investigated as histamine (B1213489) H4 receptor antagonists, which have potential applications in inflammatory and immune disorders. researchgate.net

Structure-Activity Relationships (SAR) of this compound Analogs

The biological activity of indole-based compounds is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies are therefore crucial for the design of potent and selective therapeutic agents.

For instance, in the development of indole-based HIV-1 fusion inhibitors, SAR studies have revealed that the amphipathic nature of the molecule is a key requirement for cellular activity. nih.gov The size of the molecule and the specific substitution patterns on the aromatic rings significantly influence the binding affinity to the target protein. nih.govacs.org

In a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles investigated as CFTR potentiators, the presence of an 8-methoxy group was a key feature of the active compounds. acs.org SAR studies on this scaffold showed that alkylation of the indole nitrogen led to a marked reduction in activity, suggesting the importance of this hydrogen for interaction with the biological target. acs.org

The table below summarizes some key SAR findings for various classes of indole derivatives.

| Compound Class | Key SAR Findings | Reference |

| Indole-based HIV-1 Fusion Inhibitors | Amphipathicity is crucial for cellular activity. The size and substitution pattern on aromatic rings affect binding affinity. | nih.govacs.org |

| Tetrahydro-1H-pyrido[4,3-b]indole CFTR Potentiators | An 8-methoxy group is a key feature of active compounds. Alkylation of the indole nitrogen reduces activity. | acs.org |

| Indole-based Histamine H4 Receptor Antagonists | Halogen substitution at the 5-position of the indole ring can influence activity. | researchgate.net |

| Indole Glyoxamides as HIV-1 Inhibitors | A 6-methoxy substitution on the indole ring showed more favorable activity compared to a 5-methoxy substitution. | nih.gov |

Influence of Substituent Position and Nature on Biological Activity

The position of substituents on the indole ring can have a profound impact on biological activity. For example, in the context of anti-HIV agents, a study on indole glyoxamide derivatives found that a 6-methoxyindole (B132359) analog exhibited potent inhibitory activity, while the corresponding 5-methoxy derivative was less active. nih.gov This highlights the subtle yet critical role of substituent positioning in determining pharmacological effects.

Similarly, in the development of histamine H4 receptor antagonists, the presence of a halogen, such as chlorine, at the 5-position of the indole ring was a common feature of active compounds. researchgate.net This suggests that an electron-withdrawing group at this position can be beneficial for activity.

The nature of the substituent is equally important. In the tetrahydro-1H-pyrido[4,3-b]indole series, replacing a trifluoromethyl group on a pyrazole (B372694) moiety with smaller alkyl or phenyl groups led to a significant loss of activity. acs.org This indicates that both the electronic properties and the size of the substituent are critical for optimal interaction with the target.

The table below provides further examples of the influence of substituent position and nature on the biological activity of indole derivatives.

| Compound Series | Position of Substitution | Nature of Substituent | Effect on Biological Activity | Reference |

| Indole Glyoxamides (Anti-HIV) | 5-position vs. 6-position | Methoxy | 6-methoxy showed more favorable activity | nih.gov |

| Indole-based Histamine H4 Antagonists | 5-position | Chloro | Contributes to potent activity | researchgate.net |

| Tetrahydro-1H-pyrido[4,3-b]indoles (CFTR Potentiators) | N1-position of indole | Methyl | Marked reduction in activity | acs.org |

Computational Chemistry and Molecular Modeling Studies of 5 Methoxy 1h Indol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, stability, and reactivity. For indole (B1671886) derivatives, these calculations are particularly important for exploring the subtle interplay of substituents on the indole ring system.

Tautomeric Equilibria and Energetics

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for heterocyclic compounds like indoles, as different tautomers can exhibit varied biological activities and binding affinities. Quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical methods (AM1, PM3), are widely used to study the tautomeric equilibria of substituted indoles by calculating the relative free energies of possible forms. uga.edu For instance, studies on various substituted indoles have shown that the relative stability of tautomers can be significantly influenced by the nature and position of substituents, with energy differences often measured in kcal/mol.

While these computational approaches are established for the indole class, specific quantum chemical studies detailing the tautomeric equilibria and corresponding energetics for 5-methoxy-1H-indol-4-amine have not been detailed in the available scientific literature. Such a study would involve calculating the energies of the amine-imine tautomers to determine the most stable form in different environments.

Charge Distribution and Reaction Mechanisms

The distribution of electron density within a molecule is critical for predicting its reactivity and interaction with other molecules. Quantum mechanics calculations can determine the partial atomic charges on each atom, identify nucleophilic and electrophilic sites, and map the molecular electrostatic potential (MEP). This information is vital for understanding how a ligand might interact with a biological receptor.

Furthermore, combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed to model reaction mechanisms in complex environments. In the context of this compound, QM/MM simulations have been utilized to investigate its reactivity and interactions within a lipid membrane. These simulations can locate reactive intermediates and transition states for processes like acyl transfer from a lipid to the drug molecule, thereby elucidating potential reaction pathways at an atomistic level.

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor or target).

Atomistic MD simulations have been specifically performed to understand the behavior of this compound within a model cell membrane composed of phospholipids. These simulations provide detailed information on the preferred location, depth, and orientation of the molecule within the lipid bilayer, which is crucial for its ability to reach membrane-bound or intracellular targets.

Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a target, while MD simulations can refine this binding pose and help estimate the binding affinity. The interactions between the ligand and the target are analyzed, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. The this compound scaffold is structurally related to serotonin (B10506) (5-hydroxytryptamine), a crucial neurotransmitter, suggesting that its primary targets are likely serotonin receptors (5-HT receptors). nih.govresearchgate.net

| Interaction Type | Potential Interacting Groups on Target | Relevance to Indole Scaffolds |

| Hydrogen Bonding | Asp, Ser, Thr, Gln, Asn, Tyr | The amine (-NH2) and indole N-H group can act as H-bond donors. The methoxy (B1213986) (-OCH3) oxygen can act as an H-bond acceptor. |

| Ionic / Salt Bridge | Asp, Glu (anionic); Lys, Arg (cationic) | The amine group can be protonated at physiological pH, forming a positive charge that interacts with anionic residues like Asp. |

| Hydrophobic | Val, Leu, Ile, Phe, Trp | The bicyclic indole ring system is largely hydrophobic and can form favorable interactions with nonpolar pockets in a binding site. |

| π-π Stacking | Phe, Tyr, Trp, His | The aromatic indole ring can stack with the aromatic side chains of receptor amino acids. |

| Cation-π | Phe, Tyr, Trp | The protonated amine can interact favorably with the electron-rich face of aromatic residues. |

Design of Novel Ligands based on this compound Scaffold

The this compound scaffold is a valuable starting point for the design of novel psychoactive compounds and therapeutic agents, particularly those targeting the serotonergic system. nih.gov Computational, structure-based drug design is a key strategy for developing new ligands with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

This process often begins with a homology model of the target receptor, for example, the 5-HT5A receptor, for which no crystal structure may be available. nih.gov Large chemical libraries can then be docked in silico against the modeled binding site to identify initial hits. For a scaffold like this compound, medicinal chemists can use computational models to explore modifications. For example, adding or modifying substituents on the indole ring or the amine group can tune the compound's binding affinity and selectivity for different 5-HT receptor subtypes. Generative AI models are also emerging as a tool to design novel psychoactive compounds based on known scaffolds. mdpi.comchemrxiv.org

Conformational Analysis and Energy Minimization

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations that a molecule is likely to adopt. This is often achieved through systematic searches or molecular dynamics simulations, followed by energy minimization using quantum mechanics or molecular mechanics force fields.

For this compound, MD simulations within a lipid bilayer environment have been used to explore its conformational landscape. These simulations reveal not only the molecule's orientation but also its dynamic behavior, identifying distinct "reactive" and "non-reactive" conformations based on its proximity and geometry relative to the reactive lipid molecules. This analysis of conformational preferences is essential for understanding how the molecule behaves in a biological environment and for predicting its likelihood of engaging in specific interactions or reactions.

Polymorphism and Crystal Structure Prediction through Computational Methods

The ability of a solid material to exist in multiple crystalline forms is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical aspects of pharmaceutical development. nih.gov Computational methods for crystal structure prediction (CSP) are employed to identify the most thermodynamically stable crystal structures of a given molecule. rsc.org

The process of CSP typically begins with a search for potential crystal packing arrangements based on the molecule's conformational flexibility. researchgate.net This is followed by an energy ranking of the generated structures to identify the most stable polymorphs. nih.govresearchgate.net Methodologies such as simulated annealing, evolutionary algorithms, and molecular mechanics are utilized to explore the vast landscape of possible crystal structures. wikipedia.org Advanced techniques may also incorporate density functional theory (DFT) to refine the energy calculations and provide a more accurate ranking of the predicted polymorphs. nih.gov

While no specific computational studies on the polymorphism of this compound have been found in a review of the available literature, a theoretical CSP study would provide invaluable insight into its solid-state properties. Such a study would aim to identify the most likely crystal packing arrangements and their relative energies, thus highlighting the potential for polymorphism.

Illustrative Data Table for Crystal Structure Prediction The following table is a representative example of the type of data that would be generated from a CSP study and does not represent actual predicted data for this compound.

| Predicted Polymorph | Space Group | Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Form I | P2₁/c | -120.5 | 0.0 |

| Form II | P-1 | -118.2 | +2.3 |

| Form III | C2/c | -115.8 | +4.7 |

Drug-Likeness and ADMET Prediction Using Computational Models

In the early stages of drug discovery, computational models are extensively used to predict the drug-likeness and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. springernature.com These predictions help in prioritizing candidates with a higher probability of success in clinical trials.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Various software tools and web servers, such as SwissADME and pkCSM, are available to calculate these properties and predict a compound's adherence to drug-likeness rules. nih.gov

ADMET prediction involves a more complex set of computational models, often based on Quantitative Structure-Activity Relationships (QSAR), to forecast the pharmacokinetic and toxicological properties of a molecule. nih.gov These models can predict parameters such as human intestinal absorption, blood-brain barrier permeability, cytochrome P450 metabolism, and potential toxicities like mutagenicity and carcinogenicity. osdd.net

Illustrative Data Table for Drug-Likeness Prediction The following table is a representative example of the type of data that would be generated from a drug-likeness prediction study and does not represent actual predicted data for this compound.

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Yes |

| logP | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

Illustrative Data Table for ADMET Prediction The following table is a representative example of the type of data that would be generated from an ADMET prediction study and does not represent actual predicted data for this compound.

| ADMET Property | Predicted Outcome |

|---|---|

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier Permeant | No |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Renal Organic Cation Transporter Substrate | Yes |

| Toxicity | |

| AMES Mutagenicity | No |

| hERG Inhibition | Low Risk |

Future Research Directions and Therapeutic Potential of 5 Methoxy 1h Indol 4 Amine

Development of Highly Selective and Potent Agents

The development of highly selective and potent agents targeting specific biological pathways is a primary goal in modern drug discovery. For 5-methoxy-1H-indol-4-amine, this journey would begin with the synthesis of a diverse library of analogues to establish a comprehensive structure-activity relationship (SAR). Key modifications could include:

N1-Substitution: Alkylation or arylation at the indole (B1671886) nitrogen can significantly influence pharmacokinetic properties and receptor-ligand interactions.

Amino Group Modification: Acylation, alkylation, or incorporation of the amine into various heterocyclic systems could modulate binding affinity and selectivity for different targets.

Aromatic Ring Substitution: Introduction of various substituents on the benzene (B151609) ring of the indole core could fine-tune electronic properties and steric interactions.

The potency and selectivity of these newly synthesized compounds would be evaluated through a battery of in vitro assays against a panel of relevant biological targets, guided by the known pharmacology of related indole derivatives. For instance, given the known anticancer properties of some indole derivatives, initial screening could focus on a panel of cancer-related kinases or enzymes like indoleamine 2,3-dioxygenase (IDO1). tandfonline.com

Exploration of Novel Biological Targets

The unique electronic and structural features of this compound suggest that it and its derivatives could interact with a range of biological targets. Based on the activities of similar compounds, several promising areas for exploration exist:

Oncology: The indole scaffold is present in numerous anticancer agents. Future research could investigate the potential of this compound derivatives as inhibitors of targets implicated in cancer progression, such as protein kinases, histone deacetylases (HDACs), or as inducers of methuosis, a form of non-apoptotic cell death. tandfonline.com

Neuropharmacology: Many 5-methoxyindole (B15748) derivatives, including the well-known neurotransmitter serotonin (B10506) and the psychedelic 5-MeO-DMT, exhibit profound effects on the central nervous system. Investigating the interaction of this compound analogues with serotonin, dopamine (B1211576), and other neurotransmitter receptors could uncover novel treatments for neurological and psychiatric disorders. acs.org

Infectious Diseases: The indole nucleus is a key pharmacophore in various antimicrobial and antiviral agents. Screening of this compound derivatives against a panel of pathogenic bacteria, fungi, and viruses could lead to the discovery of new anti-infective therapies. nih.gov

The following table outlines potential biological targets for future investigation based on the activities of related indole compounds.

| Therapeutic Area | Potential Biological Targets | Rationale based on Related Compounds |

| Oncology | Indoleamine 2,3-dioxygenase (IDO1), Protein Kinases, Tubulin | Indole derivatives are known to inhibit these cancer-related targets. tandfonline.comnih.gov |

| Neuropharmacology | Serotonin Receptors (e.g., 5-HT2A, 5-HT6), Dopamine Receptors | 5-methoxyindoles like 5-MeO-DMT are potent serotonin receptor modulators. acs.org |

| Infectious Diseases | Bacterial Cell Division Proteins, Viral Enzymes | The indole scaffold is present in numerous antimicrobial and antiviral drugs. nih.gov |

Advanced Synthetic Methodologies for Complex Analogs

The efficient and versatile synthesis of complex derivatives of this compound is crucial for a thorough exploration of its therapeutic potential. While classical indole syntheses like the Fischer and Bischler methods provide a foundation, modern synthetic chemistry offers more advanced and efficient strategies. researchgate.net Future research in this area could focus on:

Transition-Metal Catalyzed Cross-Coupling Reactions: Methods such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed for the late-stage functionalization of the indole core, allowing for the rapid generation of diverse analogues.

C-H Activation/Functionalization: Direct functionalization of the C-H bonds of the indole nucleus offers a more atom-economical and efficient approach to synthesizing complex derivatives compared to traditional methods that require pre-functionalized starting materials.

Combinatorial Chemistry and High-Throughput Synthesis: The use of solid-phase synthesis and other high-throughput techniques can accelerate the creation of large libraries of this compound analogues for biological screening.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indoleamines

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. For this compound, these computational tools can be leveraged to:

Virtual Screening: In silico screening of large virtual libraries of this compound derivatives against homology models of various biological targets can help prioritize the synthesis of compounds with the highest predicted binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models based on the biological data of an initial set of synthesized analogues can guide the design of more potent and selective compounds.